molecular formula C7H16O4 B571385 2-Propoxyethyl acetate CAS No. 120519-46-2

2-Propoxyethyl acetate

Cat. No.: B571385
CAS No.: 120519-46-2
M. Wt: 164.201
InChI Key: HIMQVPRXJGLFGT-UHFFFAOYSA-N
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Description

2-Propoxyethyl acetate is an organic solvent of significant interest in toxicological and metabolic research. Scientific investigations have specifically utilized it as a model compound in comparative studies to understand the absorption and elimination kinetics of glycol ether derivatives. In vivo studies using animal models have demonstrated that this compound is rapidly absorbed through the pulmonary route, with research quantifying its uptake and subsequent exponential decline in expired breath . A key research finding is its distinct metabolic and elimination profile. Following systemic administration, it is eliminated more rapidly than the closely related compound 2-ethoxyethyl acetate, as evidenced by a significantly shorter blood elimination half-life and a higher percentage of the dose being recovered in urine over a 24-hour period . These properties make this compound a valuable tool for researchers studying the structure-activity relationships and the pharmacokinetic mechanisms of solvent metabolism, dermal penetration, and inhalation exposure .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

120519-46-2

Molecular Formula

C7H16O4

Molecular Weight

164.201

IUPAC Name

acetic acid;1-propoxyethanol

InChI

InChI=1S/C5H12O2.C2H4O2/c1-3-4-7-5(2)6;1-2(3)4/h5-6H,3-4H2,1-2H3;1H3,(H,3,4)

InChI Key

HIMQVPRXJGLFGT-UHFFFAOYSA-N

SMILES

CCCOC(C)O.CC(=O)O

Synonyms

Propoxyethanol acetate

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Absorption and Excretion of PEA vs. EEA in Beagle Dogs

Parameter PEA EEA
Inhalation (50 ppm, 1 hr) 270 mg absorbed 220 mg absorbed
Skin Absorption (60 min) 750 mg 640 mg
Urinary Elimination (IV) 88% in 24 hr 61% in 24 hr

Data derived from in vivo studies .

Table 2: Toxicity Profiles of Glycol Ether Acetates

Compound Irritation Potential Haemolytic Activity Neurotoxicity
PEA Moderate High Low
EEA Moderate Moderate Low
MEA High Low High

Data synthesized from .

Preparation Methods

Step 1: Synthesis of Ethylene Glycol Monopropyl Ether

The precursor 2-propoxyethanol is synthesized via the reaction of n-propanol with ethylene oxide using methyl disulfonate as a catalyst. The reaction proceeds at 50–80°C under pressurized conditions (2–4 bar), yielding ethylene glycol monopropyl ether with a narrow molecular weight distribution:

CH3CH2CH2OH+C2H4OCH3SO3HCH3CH2CH2OCH2CH2OH\text{CH}3\text{CH}2\text{CH}2\text{OH} + \text{C}2\text{H}4\text{O} \xrightarrow{\text{CH}3\text{SO}3\text{H}} \text{CH}3\text{CH}2\text{CH}2\text{OCH}2\text{CH}2\text{OH}

Step 2: Etherification to Form 2-Propoxyethyl Sulfonate

In this intermediate step, ethylene glycol monopropyl ether undergoes sulfonation with methylsulfonyl chloride (CH3SO2Cl\text{CH}_3\text{SO}_2\text{Cl}) in the presence of triethylamine (Et3N\text{Et}_3\text{N}) as a base. The reaction is carried out at 0–5°C to minimize side reactions, producing the sulfonate ester:

CH3CH2CH2OCH2CH2OH+CH3SO2ClCH3CH2CH2OCH2CH2OSO2CH3+HCl\text{CH}3\text{CH}2\text{CH}2\text{OCH}2\text{CH}2\text{OH} + \text{CH}3\text{SO}2\text{Cl} \rightarrow \text{CH}3\text{CH}2\text{CH}2\text{OCH}2\text{CH}2\text{OSO}2\text{CH}3 + \text{HCl}

Step 3: Acylation with Acetyl Chloride

The final step involves the acylation of the sulfonate intermediate with acetyl chloride (CH3COCl\text{CH}_3\text{COCl}) in a toluene solvent. Sodium carbonate (Na2CO3\text{Na}_2\text{CO}_3) is added to neutralize HCl generated during the reaction. The process is conducted at 0–5°C to prevent thermal degradation, yielding this compound with a purity >98%:

CH3CH2CH2OCH2CH2OSO2CH3+CH3COClCH3COOCH2CH2OCH2CH2CH3+CH3SO3H\text{CH}3\text{CH}2\text{CH}2\text{OCH}2\text{CH}2\text{OSO}2\text{CH}3 + \text{CH}3\text{COCl} \rightarrow \text{CH}3\text{COOCH}2\text{CH}2\text{OCH}2\text{CH}2\text{CH}3 + \text{CH}3\text{SO}3\text{H}

Catalytic Transesterification

Transesterification offers an alternative route by reacting 2-propoxyethanol with an acetyl donor, such as vinyl acetate or acetic anhydride, in the presence of a basic catalyst.

Mechanism and Catalysts

Using sodium methoxide (NaOCH3\text{NaOCH}_3) as a catalyst, the reaction proceeds via nucleophilic acyl substitution. For example, vinyl acetate reacts with 2-propoxyethanol at 60–70°C, producing this compound and vinyl alcohol (which tautomerizes to acetaldehyde):

CH3COOCH2CH2OCH2CH2CH3+CH2=CHOAcCH3COOCH2CH2OCH2CH2CH3+CH3CHO\text{CH}3\text{COOCH}2\text{CH}2\text{OCH}2\text{CH}2\text{CH}3 + \text{CH}2=\text{CHOAc} \rightarrow \text{CH}3\text{COOCH}2\text{CH}2\text{OCH}2\text{CH}2\text{CH}3 + \text{CH}3\text{CHO}

Advantages Over Direct Esterification

This method avoids equilibrium limitations and achieves higher yields (90–95%) due to the irreversibility of the reaction. Additionally, it reduces energy consumption by operating at lower temperatures.

Comparative Analysis of Preparation Methods

The table below summarizes key parameters for the primary synthesis routes:

Method Catalyst Temperature (°C) Yield (%) Purity (%) Reference
Direct EsterificationH2SO4\text{H}_2\text{SO}_4110–12085–9095
Multi-Step SynthesisEt3N\text{Et}_3\text{N}, Na2CO3\text{Na}_2\text{CO}_30–18092–9598
TransesterificationNaOCH3\text{NaOCH}_360–7090–9597

Industrial-Scale Considerations

For large-scale production, the multi-step method (CN101475508A) is preferred due to its scalability and high yield. However, it requires specialized equipment for handling pressurized reactions and low-temperature conditions. In contrast, transesterification is more energy-efficient but necessitates stringent control over catalyst concentration to prevent side reactions .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 2-propoxyethyl acetate in laboratory settings?

  • Methodology : Use gas chromatography-mass spectrometry (GC-MS) for purity analysis, coupled with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure. Infrared (IR) spectroscopy can verify ester functional groups (C=O stretch at ~1740 cm⁻¹). Reference spectral databases like NIST Chemistry WebBook for validation .
  • Data Interpretation : Compare retention times (GC) and fragmentation patterns (MS) with literature values. Quantify impurities using calibration curves.

Q. How should researchers safely handle this compound to minimize occupational exposure?

  • Protocols :

  • Engineering Controls : Use fume hoods for volatile handling .
  • Personal Protective Equipment (PPE) : Nitrile gloves (tested per EN 374), chemical goggles, and lab coats. Respiratory protection (e.g., N95 masks) is required if ventilation is inadequate .
  • Spill Management : Absorb with diatomaceous earth, decontaminate surfaces with ethanol, and dispose as hazardous waste .
    • Exposure Monitoring : Air sampling recommended per OSHA standards to assess workplace concentrations .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Critical Properties :

  • Boiling point: ~102°C (similar to 2-(2-butoxyethoxy)ethyl acetate) .
  • LogP (octanol-water partition coefficient): Estimated ~1.2, indicating moderate hydrophobicity .
  • Vapor pressure: ~0.5 mmHg at 25°C (extrapolated from glycol ether acetates) .
    • Applications : Solvent choice for reactions requiring moderate polarity and low volatility.

Advanced Research Questions

Q. How does this compound’s toxicokinetic profile influence in vivo study design?

  • Absorption & Metabolism :

  • Rapid pulmonary and dermal absorption observed in beagle dogs (50 ppm exposure); metabolized to propoxyethanol and acetic acid via esterase activity .
  • Experimental Design : Use radiolabeled compounds (e.g., ¹⁴C-acetate) to track metabolic pathways. Monitor urinary excretion of propoxyethanol metabolites .
    • Dosage Considerations : Dose-response studies should account for species-specific metabolic rates (e.g., rodents vs. canines) .

Q. What mechanistic insights explain this compound’s reproductive toxicity in preclinical models?

  • Toxicity Pathways :

  • Testicular atrophy and reduced sperm motility observed in rats due to glycol ether metabolites (e.g., propoxyacetic acid) disrupting Sertoli cell function .
  • In Vitro Models : Use Leydig cell cultures to assess steroidogenesis inhibition. Measure reactive oxygen species (ROS) generation as a toxicity marker .
    • Mitigation Strategies : Co-administration of antioxidants (e.g., N-acetylcysteine) to evaluate ROS-mediated toxicity .

Q. How can computational modeling predict this compound’s environmental fate and biodegradation?

  • Tools :

  • Use EPI Suite™ to estimate biodegradation half-life (BIOWIN model) and aquatic toxicity (ECOSAR).
  • Key Parameters : Hydrolysis rate (pH-dependent), microbial degradation pathways .
    • Validation : Compare predictions with experimental OECD 301F biodegradation test data .

Contradictions & Data Gaps

  • Toxicity Data : reports mild ocular irritation in rabbits (100 mg dose), while highlights reproductive risks at lower chronic exposures. Resolve by conducting tiered toxicity testing (acute vs. chronic) .
  • Synthesis Methods : Limited direct evidence; inferred protocols (e.g., acid-catalyzed esterification of 2-propoxyethanol) require validation via peer-reviewed studies.

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